N-(2-((2-Aminoethyl)amino)ethyl)myristamide

Catalog No.
S13153189
CAS No.
76371-04-5
M.F
C18H39N3O
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((2-Aminoethyl)amino)ethyl)myristamide

CAS Number

76371-04-5

Product Name

N-(2-((2-Aminoethyl)amino)ethyl)myristamide

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]tetradecanamide

Molecular Formula

C18H39N3O

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19/h20H,2-17,19H2,1H3,(H,21,22)

InChI Key

VEARCFDPCWJRGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCN

N-(2-((2-Aminoethyl)amino)ethyl)myristamide is a chemical compound characterized by its unique structure, which includes a myristamide group linked to a diethylenetriamine backbone. This compound has the molecular formula C20H44N4OC_{20}H_{44}N_{4}O and is known for its amphiphilic properties, which make it suitable for various applications in chemistry and biology. The myristamide group, derived from myristic acid, contributes to its hydrophobic characteristics, while the aminoethyl groups provide hydrophilicity, allowing the compound to interact with both water and lipid environments effectively .

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
  • Substitution: The amino groups present in the compound can engage in substitution reactions with electrophiles, leading to the formation of substituted amides or secondary amines.

Common Reagents and Conditions

  • Oxidation: Carried out in aqueous or organic solvents.
  • Reduction: Typically performed in anhydrous conditions.
  • Substitution: Often conducted in polar solvents with electrophiles like alkyl halides.

Research indicates that N-(2-((2-Aminoethyl)amino)ethyl)myristamide exhibits potential biological activities. It has been investigated for its role in cell signaling and as a ligand for receptor studies. The compound may interact with biological membranes and modulate the activity of specific receptors or enzymes, influencing various cellular processes. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide typically involves the following steps:

  • Activation of Myristic Acid: Myristic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC), forming an active ester.
  • Reaction with Diethylenetriamine: The activated myristic acid is then reacted with diethylenetriamine under controlled conditions to yield N-(2-((2-Aminoethyl)amino)ethyl)myristamide.

In industrial settings, this synthesis may occur in large-scale batch reactors where parameters like temperature, pressure, and pH are meticulously controlled to optimize yield and purity .

N-(2-((2-Aminoethyl)amino)ethyl)myristamide has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex molecules and polymers.
  • Biology: Explored for its potential roles in cell signaling and receptor interactions.
  • Medicine: Investigated for therapeutic properties, particularly antimicrobial and anticancer activities.
  • Industry: Utilized in formulating surfactants and emulsifiers due to its amphiphilic nature.

Studies on the interactions of N-(2-((2-Aminoethyl)amino)ethyl)myristamide with biological membranes indicate that it can bind to specific receptors or enzymes. This binding may influence signal transduction pathways and alter cellular responses. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with N-(2-((2-Aminoethyl)amino)ethyl)myristamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(2-Aminoethyl)-N'-myristoylputrescineC18H36N4OContains putrescine backbone; less hydrophilic.
N,N-DiethylmyristamideC19H39NLacks amino groups; primarily hydrophobic.
Myristoyl-L-carnitineC18H37NO3Involves carnitine structure; involved in fatty acid transport.

N-(2-((2-Aminoethyl)amino)ethyl)myristamide stands out due to its combination of hydrophobic myristamide and hydrophilic amino groups, enabling versatile interactions in both biological and chemical contexts .

This detailed examination underscores the significance of N-(2-((2-Aminoethyl)amino)ethyl)myristamide in various scientific fields, paving the way for future research into its applications and mechanisms of action.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

313.309312876 g/mol

Monoisotopic Mass

313.309312876 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types